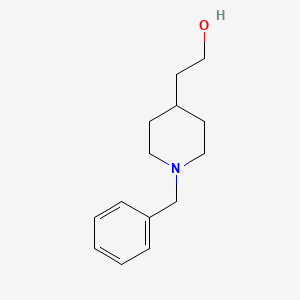

2-(1-Benzylpiperidin-4-yl)ethanol

概要

説明

2-(1-Benzylpiperidin-4-yl)ethanol is an organic compound with the molecular formula C14H21NO.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

化学反応の分析

Oxidation Reactions

The ethanol group undergoes oxidation to form carbonyl derivatives:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Partial oxidation | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 2-(1-Benzylpiperidin-4-yl)acetaldehyde | |

| Complete oxidation | KMnO₄/H⁺ or CrO₃ | 2-(1-Benzylpiperidin-4-yl)acetic acid |

Oxidation selectivity depends on the reagent:

-

PCC in dichloromethane selectively oxidizes the alcohol to an aldehyde under mild conditions.

-

Strong oxidizing agents like KMnO₄ or CrO₃ fully oxidize the alcohol to a carboxylic acid.

Reduction Reactions

The hydroxyl group can be reduced to an alkane:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Deoxygenation | LiAlH₄ with catalytic acid | 2-(1-Benzylpiperidin-4-yl)ethane |

Reduction typically requires hydride agents (e.g., LiAlH₄) under anhydrous conditions. The reaction mechanism involves the formation of a leaving group (e.g., tosylate) prior to hydride attack.

Substitution Reactions

The piperidine nitrogen and hydroxyl group participate in nucleophilic substitutions:

Piperidine Nitrogen Functionalization

-

Alkylation : Reaction with benzyl halides forms quaternary ammonium salts.

-

Acylation : Treatment with acyl chlorides yields amides.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Benzylation | Benzyl chloride/K₂CO₃ | 1-Benzyl-4-(2-hydroxyethyl)piperidinium chloride | |

| Acetylation | Acetyl chloride/Et₃N | N-Acetyl-piperidine derivative |

Hydroxyl Group Substitution

-

Esterification : Reaction with acetyl chloride forms 2-(1-benzylpiperidin-4-yl)ethyl acetate.

-

Etherification : Williamson synthesis with alkyl halides produces ether derivatives.

Structural Modifications in Pharmacological Studies

Derivatives of 2-(1-benzylpiperidin-4-yl)ethanol are synthesized to enhance bioactivity:

-

Methylation of the hydroxyl group improves lipophilicity, aiding blood-brain barrier penetration .

-

Phenyl substitution at C4 of the piperidine ring alters receptor affinity (e.g., σ1R and σ2R) .

Reaction Conditions and Optimization

-

Solvents : Ethanol, methanol, or dichloromethane are commonly used.

-

Temperature : Ranges from 0°C (for sensitive reactions) to reflux conditions.

-

Catalysts : Acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) accelerate specific transformations.

科学的研究の応用

Chemical Structure and Synthesis

2-(1-Benzylpiperidin-4-yl)ethanol features a piperidine ring substituted with a benzyl group and an ethanol moiety, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 245.37 g/mol.

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is formed through cyclization reactions.

- Benzyl Substitution : A benzyl group is introduced via nucleophilic substitution methods.

- Ethanol Attachment : The final step involves attaching the ethanol moiety, which can be achieved through various alkylation reactions.

Neurological Disorders

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Key Mechanisms of Action :

- Dopamine Receptor Modulation : The compound may interact with dopamine receptors, which are crucial for mood regulation and behavior.

- Acetylcholinesterase Inhibition : It has been studied as a potential acetylcholinesterase inhibitor, which could enhance cholinergic transmission in Alzheimer's disease.

Antagonistic Properties

Preliminary studies suggest that this compound may act as an antagonist at certain muscarinic receptors. This property could be beneficial for conditions that involve cholinergic dysfunctions.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(1-benzylpiperidin-4-yl)-4-piperazineethanol | Structure | Similar piperidine-piperazine structure; studied for analgesic effects. |

| N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Structure | Potential Positron Emission Tomography tracer; targets dopamine receptors. |

| 2-[4-(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | Structure | Related to antihistamines; exhibits different receptor affinities. |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have documented the pharmacological profiling of this compound:

- Study on Neurotransmitter Interaction : A study focused on the interaction of this compound with various neurotransmitter receptors demonstrated its potential to modulate dopaminergic and serotonergic systems effectively.

- Therapeutic Efficacy in Animal Models : Animal studies have shown promising results in using this compound to alleviate symptoms associated with anxiety and depression, indicating its potential as a therapeutic agent in clinical settings.

- Synthesis and Characterization : Detailed synthesis routes have been published, showcasing high yields and purity of the synthesized compound, which are critical for further pharmacological studies .

作用機序

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in neurological disorders. The compound’s interaction with these neurotransmitter systems is mediated through its binding to specific receptors and transporters in the brain .

類似化合物との比較

2-(1-Benzylpiperidin-4-yl)ethanol can be compared with other similar compounds, such as:

4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but with different selectivity and potency.

N-Benzyl-4-(2-hydroxyethyl)piperidine: This is another similar compound with slight variations in its chemical structure and properties.

N′-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound is used in the synthesis of fentanyl-based analgesics and has different applications compared to this compound.

生物活性

2-(1-Benzylpiperidin-4-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Research indicates that this compound exhibits significant activity as an AChE inhibitor. AChE plays a critical role in the hydrolysis of acetylcholine, a neurotransmitter involved in many neural processes. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission, making this compound a potential candidate for treating neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition

Studies have shown that this compound effectively inhibits AChE activity. The following table summarizes the IC50 values reported for various related compounds and their effects on AChE:

These values indicate that this compound has comparable potency to established AChE inhibitors.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while the compound exhibits potent AChE inhibition, it also has implications for cellular viability. The following table presents findings from cytotoxicity studies:

These results suggest that while the compound is effective in inhibiting AChE, there are concerns regarding its cytotoxic effects at higher concentrations.

Neuroprotective Effects

In vivo studies have demonstrated that administration of this compound in animal models can lead to neuroprotective effects against neurodegeneration induced by toxins. For instance, a study showed that treatment with this compound significantly improved cognitive function in rodent models subjected to memory impairment protocols.

Structure-Activity Relationship (SAR)

Recent research has focused on the SAR of piperidine derivatives to optimize their biological activity. Modifications to the benzyl group and the piperidine ring have been explored to enhance AChE inhibition while minimizing cytotoxicity. Compounds with longer alkyl chains attached to the piperidine nitrogen exhibited improved inhibitory potency without significantly increasing toxicity.

特性

IUPAC Name |

2-(1-benzylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFPTWSKNJHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369335 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76876-70-5 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。